N~1~-[2-(5-BROMO-2-HYDROXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-CHLOROBENZAMIDE
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Overview
Description
N~1~-[2-(5-BROMO-2-HYDROXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-CHLOROBENZAMIDE is a complex organic compound with significant potential in various scientific fields This compound features a quinazolinone core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(5-BROMO-2-HYDROXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-CHLOROBENZAMIDE typically involves multiple steps:
Formation of the Quinazolinone Core: This step often involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone structure.
Halogenation: Introduction of bromine, iodine, and chlorine atoms into the molecule is achieved through halogenation reactions using reagents like bromine, iodine, and thionyl chloride.
Amidation: The final step involves the formation of the amide bond between the quinazolinone core and the chlorobenzamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.
Substitution: The halogen atoms (bromine, iodine, chlorine) in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
Biologically, the compound’s quinazolinone core is known for its potential as an enzyme inhibitor. It can be used in the development of new drugs targeting specific enzymes involved in diseases.
Medicine
In medicine, derivatives of this compound may exhibit anticancer, antimicrobial, and anti-inflammatory properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
Industrially, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of N1-[2-(5-BROMO-2-HYDROXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-CHLOROBENZAMIDE involves its interaction with specific molecular targets. The quinazolinone core can inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of halogen atoms may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromo-2-hydroxyphenyl)-2-chloroacetamide
- 6-(5-bromo-2-hydroxyphenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile
Uniqueness
Compared to similar compounds, N1-[2-(5-BROMO-2-HYDROXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-CHLOROBENZAMIDE stands out due to its unique combination of halogen atoms and the quinazolinone core. This combination enhances its reactivity and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C21H14BrClIN3O3 |
---|---|
Molecular Weight |
598.6 g/mol |
IUPAC Name |
N-[2-(5-bromo-2-hydroxyphenyl)-6-iodo-4-oxo-1,2-dihydroquinazolin-3-yl]-4-chlorobenzamide |
InChI |
InChI=1S/C21H14BrClIN3O3/c22-12-3-8-18(28)16(9-12)19-25-17-7-6-14(24)10-15(17)21(30)27(19)26-20(29)11-1-4-13(23)5-2-11/h1-10,19,25,28H,(H,26,29) |
InChI Key |
TYHRIPXLKSIYTP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NN2C(NC3=C(C2=O)C=C(C=C3)I)C4=C(C=CC(=C4)Br)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN2C(NC3=C(C2=O)C=C(C=C3)I)C4=C(C=CC(=C4)Br)O)Cl |
Origin of Product |
United States |
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